molecular formula C14H13NS B12997022 (4-Ethylphenyl)(pyridin-2-yl)methanethione

(4-Ethylphenyl)(pyridin-2-yl)methanethione

Cat. No.: B12997022
M. Wt: 227.33 g/mol
InChI Key: JUIWOOINTQTBBR-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(pyridin-2-yl)methanethione is an organic compound that features a thione group attached to a methylene bridge, which is further connected to a 4-ethylphenyl and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(pyridin-2-yl)methanethione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(pyridin-2-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

(4-Ethylphenyl)(pyridin-2-yl)methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (4-Ethylphenyl)(pyridin-2-yl)methanethione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thione group can participate in various chemical reactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(morpholino)methanethione: This compound has a morpholine ring instead of a pyridine ring.

    Phenyl(pyridin-2-yl)methanethione: This compound lacks the ethyl group on the phenyl ring.

Properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

(4-ethylphenyl)-pyridin-2-ylmethanethione

InChI

InChI=1S/C14H13NS/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3

InChI Key

JUIWOOINTQTBBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=S)C2=CC=CC=N2

Origin of Product

United States

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